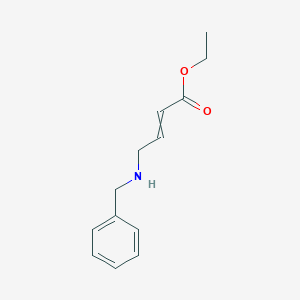
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide typically involves the reaction of 2-methylquinoline with pentanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used catalysts include transition metal complexes, while solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline backbone.
Medicine: Explored for its potential in drug development, particularly in designing compounds with anticancer or antiviral activities.
Mécanisme D'action
The mechanism of action of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-methylquinolin-8-yl)pentanediamide
- N,N’-bis(2-chloroquinolin-8-yl)pentanediamide
- N,N’-bis(2-ethylquinolin-8-yl)pentanediamide
Uniqueness
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is unique due to its specific substitution pattern on the quinoline rings, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Propriétés
Numéro CAS |
128532-89-8 |
|---|---|
Formule moléculaire |
C25H24N4O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N,N'-bis(2-methylquinolin-8-yl)pentanediamide |
InChI |
InChI=1S/C25H24N4O2/c1-16-12-14-18-6-3-8-20(24(18)26-16)28-22(30)10-5-11-23(31)29-21-9-4-7-19-15-13-17(2)27-25(19)21/h3-4,6-9,12-15H,5,10-11H2,1-2H3,(H,28,30)(H,29,31) |
Clé InChI |
IMDYHTAICYEMIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

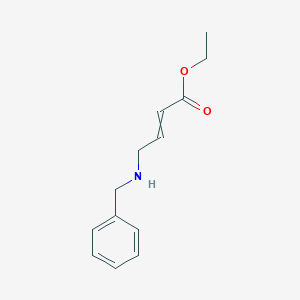
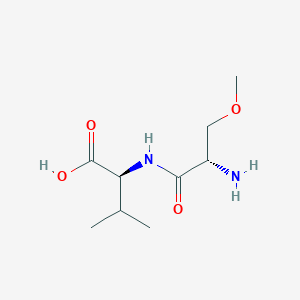
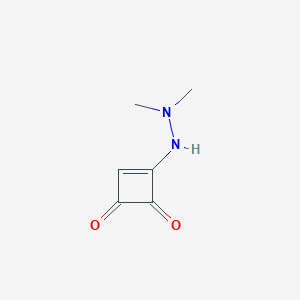
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
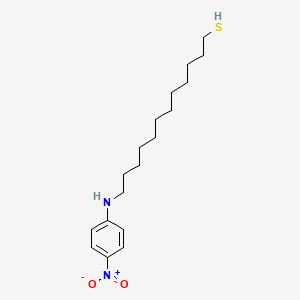
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)

